molecular formula C15H22O B12611058 7-Methyltetradec-7-ene-1,13-diyn-4-ol CAS No. 650636-87-6

7-Methyltetradec-7-ene-1,13-diyn-4-ol

Cat. No.: B12611058
CAS No.: 650636-87-6
M. Wt: 218.33 g/mol
InChI Key: KSDQWYAZWXMOAH-UHFFFAOYSA-N
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Description

7-Methyltetradec-7-ene-1,13-diyn-4-ol is a chemical compound with the molecular formula C15H22O It is characterized by the presence of a methyl group, a double bond, and two triple bonds within its carbon chain, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyltetradec-7-ene-1,13-diyn-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable alkyne precursor.

    Formation of Triple Bonds: The precursor undergoes a series of reactions to introduce the triple bonds at the desired positions.

    Introduction of the Methyl Group: A methylation reaction is performed to add the methyl group at the 7th position.

    Formation of the Double Bond: The double bond is introduced through an elimination reaction.

    Addition of the Hydroxyl Group: Finally, the hydroxyl group is added via a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Methyltetradec-7-ene-1,13-diyn-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bonds can be reduced to double or single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-Methyltetradec-7-ene-1,13-diyn-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyltetradec-7-ene-1,13-diyn-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methyltetradec-7-ene-1,13-diyn-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    7-Methyltetradec-7-ene-1,13-diyn-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

7-Methyltetradec-7-ene-1,13-diyn-4-ol is unique due to its specific combination of functional groups and the presence of both double and triple bonds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

650636-87-6

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

7-methyltetradec-7-en-1,13-diyn-4-ol

InChI

InChI=1S/C15H22O/c1-4-6-7-8-9-11-14(3)12-13-15(16)10-5-2/h1-2,11,15-16H,6-10,12-13H2,3H3

InChI Key

KSDQWYAZWXMOAH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCC#C)CCC(CC#C)O

Origin of Product

United States

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